4-Amino-N,1-dicyclopentyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-Amino-N,1-dicyclopentyl-1H-pyrazole-3-carboxamide is a synthetic compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
The synthesis of 4-Amino-N,1-dicyclopentyl-1H-pyrazole-3-carboxamide typically involves the reaction of dicyclopentylamine with a suitable pyrazole precursorThe reaction conditions often require the use of solvents such as ethanol or dimethylformamide and may involve heating to facilitate the cyclization process .
Chemical Reactions Analysis
4-Amino-N,1-dicyclopentyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
4-Amino-N,1-dicyclopentyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.
Biological Research: The compound is used as a ligand in the study of enzyme interactions and receptor binding, providing insights into molecular mechanisms and pathways.
Industrial Applications: It finds use in the synthesis of advanced materials, including polymers and supramolecular structures, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Amino-N,1-dicyclopentyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can modulate various biological pathways, leading to therapeutic effects in conditions like inflammation and cancer .
Comparison with Similar Compounds
4-Amino-N,1-dicyclopentyl-1H-pyrazole-3-carboxamide can be compared with other pyrazole derivatives, such as:
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide: This compound has a similar pyrazole core but differs in the substituents attached to the ring, leading to variations in its chemical and biological properties.
4-Amino-N,1-dimethyl-1H-pyrazole-3-carboxamide: Another related compound with different substituents, which can result in distinct reactivity and applications.
Properties
IUPAC Name |
4-amino-N,1-dicyclopentylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c15-12-9-18(11-7-3-4-8-11)17-13(12)14(19)16-10-5-1-2-6-10/h9-11H,1-8,15H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQGOKCWPNINPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NN(C=C2N)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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